Product packaging for 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol(Cat. No.:)

7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol

Cat. No.: B12946496
M. Wt: 203.28 g/mol
InChI Key: VRJOXKWODDCDBE-UHFFFAOYSA-N
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Description

7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol (CAS 1318115-34-2) is a high-purity organic building block of significant value in medicinal and synthetic chemistry. This compound features a rigid azabicyclic scaffold with a hydroxyl group, making it a versatile chiral template for constructing complex molecules . Its primary research application is in the asymmetric synthesis of aminocyclitols, which are important compounds that mimic oligosaccharides and show potential as glycosidase inhibitors . The unique stereochemistry of the 7-azabicyclo[2.2.1]heptane core allows researchers to efficiently create both cis- and trans- configured targets, such as dihydroconduramine E-1 and ent-conduramine F-1, from an enantiomerically pure starting material . This makes it a critical intermediate in programs aimed at developing new therapeutic candidates and biochemical probes. With a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol, it is typically supplied with a purity not less than 98% . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use. All necessary analytical documentation, including NMR and HPLC data, is available to support your research efforts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B12946496 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJOXKWODDCDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of the 7 Azabicyclo 2.2.1 Heptan 2 Ol System

Oxidation Reactions of the Hydroxyl Group at C-2

The secondary alcohol at the C-2 position of the 7-azabicyclo[2.2.1]heptane skeleton is amenable to oxidation to the corresponding ketone, 7-azabicyclo[2.2.1]heptan-2-one. This transformation is a key step in the synthesis of various biologically active molecules, including analogs of epibatidine (B1211577). researchgate.net

Standard oxidation protocols can be employed for this conversion. For instance, the Swern oxidation has been utilized to prepare 7-keto-2-benzyl-2-azabicyclo[2.2.1]heptane. researchgate.net Additionally, hydroxylamines such as 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) have been shown to efficiently catalyze the aerobic oxidation of secondary alcohols to ketones using molecular oxygen, often in the presence of copper cocatalysts. organic-chemistry.org The resulting ketone is a valuable intermediate that can be further functionalized. researchgate.net For example, the ketone can undergo reduction, often with diastereoselectivity influenced by reaction conditions, to regenerate the alcohol. acs.org

Reduction Reactions of the Nitrogen and other Functional Groups

Functional groups within the 7-azabicyclo[2.2.1]heptane system can undergo various reduction reactions. The N-benzyl protecting group, commonly used in the synthesis of these compounds, can be removed via catalytic hydrogenation. For instance, hydrogenation using a palladium-carbon catalyst is an effective method for debenzylation. unirioja.es Similarly, other N-acyl groups, such as N-benzoyl or N-propionyl, can be reduced to the corresponding N-alkyl derivatives (e.g., N-benzyl, N-propyl) using reagents like lithium aluminum hydride. google.com

Furthermore, other reducible functionalities on the bicyclic frame can be selectively targeted. Isolated double bonds within the heptane (B126788) ring system can be reduced via hydrogenation with catalysts like Platinum (Pt) or Palladium (Pd) without affecting other parts of the molecule. google.com This selectivity allows for the stepwise modification of the scaffold.

Nucleophilic Substitution Reactions on the Bicyclic Framework

Nucleophilic substitution reactions on the 7-azabicyclo[2.2.1]heptane framework can be challenging due to the steric hindrance of the bicyclic system. However, substitutions are possible under certain conditions, particularly when neighboring group participation can facilitate the reaction. For example, in the isomeric 2-azabicyclo[2.2.1]heptane system, the presence of the nitrogen at the 2-position enables ready nucleophilic substitution at the 7-position in derivatives like anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. nih.gov This neighboring group participation allows for the introduction of a variety of carbon, nitrogen, and oxygen nucleophiles. nih.gov

While direct substitution on the bridgehead carbons (C1 and C4) is difficult, functionalization can be achieved through radical-mediated pathways. unirioja.es Base-promoted heterocyclization of appropriately substituted cyclohexane (B81311) precursors is another synthetic strategy to build the 7-azabicyclo[2.2.1]heptane skeleton, which can be considered a form of intramolecular nucleophilic substitution. acs.org

Rearrangement Pathways within the Azabicyclo[2.2.1]heptane System

The rigid azabicyclo[2.2.1]heptane skeleton can undergo several types of rearrangement reactions, often leading to structurally diverse and complex molecular architectures. One notable pathway involves the rearrangement of aminyl radicals. For instance, 7-azabicyclo[2.2.1]hept-2-aminyl radicals can undergo a regioselective rearrangement to form expanded 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.es

Another significant transformation is the aza-Prins-pinacol rearrangement, which has been employed to construct the 7-azabicyclo[2.2.1]heptane skeleton itself. This cascade reaction involves an initial aza-Prins cyclization followed by a pinacol-type rearrangement to yield the final bicyclic product. researchgate.net Additionally, radical rearrangements of unsaturated 7-azabicyclo[2.2.1]heptadiene systems have been shown to proceed selectively, guided by the formation of a more stable α-nitrogen radical, to yield 2-azabicyclo[2.2.1]heptene frameworks. nih.gov

Radical-Mediated Transformations and Intramolecular Free Radical Processes

The 7-azabicyclo[2.2.1]heptane system is a versatile scaffold for radical-mediated reactions. The existence of a bridgehead radical in this system has been demonstrated, enabling the synthesis of various 1-substituted derivatives. unirioja.esresearchgate.net This can be achieved through the decarboxylation of O-acyl thiohydroxamates (Barton esters) derived from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es The resulting bridgehead radical can be trapped by halogen sources or other radical acceptors to introduce functionality at this sterically hindered position. unirioja.es

Intramolecular free radical processes are also crucial for the synthesis of this bicyclic system. Cyclization of α-acylamino radicals, generated from N-(o-bromobenzoyl)pyrrolidine precursors via a tin hydride-mediated reaction, can produce the 7-azabicyclo[2.2.1]heptane ring. acs.org The success and outcome of these radical cyclizations can be significantly influenced by the nature of the protecting group on the nitrogen atom, which affects the flexibility and length of the tethering chain. acs.org Furthermore, aminyl radicals generated from azido (B1232118) precursors on the azanorbornane skeleton can lead to ring-expanded products through rearrangement. unirioja.es

Radical Precursor Type Reaction Product(s) Reference(s)
O-Acyl thiohydroxamate (Barton Ester)Decarboxylative HalogenationBridgehead 1-halo-7-azabicyclo[2.2.1]heptanes unirioja.es
N-(o-bromobenzoyl) derivativeIntramolecular Cyclization7-Azabicyclo[2.2.1]heptane system acs.org
7-Azabicyclo[2.2.1]heptadieneRadical Rearrangement2-Azabicyclo[2.2.1]heptene nih.gov
Bicyclic β-azido sulfoneGeneration of Aminyl RadicalRing-expanded bicyclic systems unirioja.es

Unique Reactivity Profiles: Studies on Resistance to Base-Catalyzed Amide Hydrolysis

A striking feature of the 7-azabicyclo[2.2.1]heptane system is its influence on the reactivity of attached functional groups, particularly amides. mdpi.comnih.gov While most non-planar amides are highly susceptible to cleavage by water or other nucleophiles, amides based on the 7-azabicyclo[2.2.1]heptane scaffold exhibit an unexpected and remarkable resistance to base-catalyzed hydrolysis. mdpi.comresearchgate.net

This stability is attributed to the pyramidalization of the amide nitrogen atom induced by the rigid bicyclic framework. nih.gov Kinetic studies comparing the hydrolysis of benzamides of 7-azabicyclo[2.2.1]heptane with related monocyclic amides revealed the significantly lower reactivity of the bicyclic derivatives. mdpi.com Theoretical calculations have supported these experimental findings, indicating that the resistance to hydrolysis is linked to a large, negative entropy of activation (ΔS‡). mdpi.comnih.gov This suggests a highly ordered transition state, involving solvating water molecules, which creates a significant entropic barrier to the reaction. mdpi.comnih.gov

Amide System Reactivity to Base-Catalyzed Hydrolysis Key Finding Reference(s)
Planar Amides (Monocyclic)Generally ReactiveStandard amide hydrolysis kinetics mdpi.com
Non-Planar Amides (General)Highly LabileProne to rapid cleavage by nucleophiles mdpi.comnih.gov
7-Azabicyclo[2.2.1]heptane AmidesUnexpectedly ResistantHigh entropic barrier due to ordered transition state mdpi.comnih.govresearchgate.net

Anionic Fragmentation of 7-Azabicyclo[2.2.1]heptan-2-ol Derivatives

Derivatives of 7-azabicyclo[2.2.1]heptan-2-ol can undergo anionic fragmentation or rearrangement, providing a pathway to synthetically useful aminocyclitol precursors. acs.org This ring-opening reaction transforms the bicyclic system into a substituted cyclohexene (B86901) derivative. ncl.res.in

The success of this fragmentation is highly dependent on the stereochemistry of the molecule. For example, the ring opening of a 3-phenylsulfonyl-7-azabicyclo[2.2.1]heptan-2-ol derivative was achieved using an excess of methyl magnesium bromide. acs.org However, the reaction failed with other bases like LiHMDS and n-BuLi. acs.org Crucially, the fragmentation requires an anti-periplanar relationship between the bonds that are being cleaved. In cases where the stereochemistry does not allow for this alignment, such as with an endo-oriented sulfone moiety, the anionic rearrangement does not proceed. Epimerization of the substituent to the required exo orientation can enable the fragmentation to occur. acs.org This stereochemical dependence makes anionic fragmentation a controlled method for transforming the bicyclic framework. acs.orgnih.gov

Conformational Analysis and Stereochemical Control in 7 Azabicyclo 2.2.1 Heptan 2 Ol Derivatives

Structural Rigidity and Conformational Restriction of the Bridged Bicyclic Core

The 7-azabicyclo[2.2.1]heptane skeleton is characterized by its inherent structural rigidity, a consequence of the bridged bicyclic arrangement that significantly restricts conformational freedom. acs.orgevitachem.com This rigid geometry is a key factor in positioning substituents in well-defined spatial orientations, which can enhance binding specificity to biological targets. The bicyclic nature of the core locks the six-membered ring into a boat-like conformation, which is enforced by the bridging nitrogen atom. This conformational constraint is pivotal in the design of peptidomimetics and other structured organic molecules. researchgate.netacs.org The defined and predictable geometry of this scaffold makes it an attractive template in medicinal chemistry and materials science. unirioja.es

Exo- and Endo-Stereoisomerism at the C-2 Position of 7-Azabicyclo[2.2.1]heptan-2-ol

The stereochemistry at the C-2 position of the 7-azabicyclo[2.2.1]heptane ring system gives rise to two diastereomers: exo and endo. The terms exo and endo describe the relative orientation of the substituent at C-2 with respect to the larger of the two bridges (in this case, the C1-C7-C4 bridge). The exo isomer has the substituent pointing away from the six-membered ring, while the endo isomer has the substituent oriented towards it.

The synthesis of both exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol has been achieved, and their stereochemistry has been unequivocally assigned. acs.orgacs.org For instance, the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide was found to yield exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product. acs.orgacs.org This stereochemical outcome highlights the influence of the reaction pathway on the final product's geometry. The ability to selectively synthesize either the exo or endo isomer is crucial for structure-activity relationship studies. acs.org

Influence of Bridgehead Substitution on Conformation

Substitution at the bridgehead positions (C-1 and C-4) of the 7-azabicyclo[2.2.1]heptane core can significantly influence the molecule's conformation and the cis-trans equilibrium of amide bonds in N-acylated derivatives. acs.orgmdpi.com Introducing substituents at a bridgehead position can completely bias the amide cis-trans equilibrium to one side. researchgate.net For example, a methoxymethyl substituent at the bridgehead was found to favor the cis-amide structure in oligomers of a bicyclic β-amino acid bearing the 7-azabicyclo[2.2.1]heptane core. acs.org This control over the amide equilibrium is a powerful tool for designing molecules with specific secondary structures, such as helices. acs.orgmdpi.com The steric and electronic properties of the bridgehead substituent play a critical role in dictating these conformational preferences.

Conformational Dynamics: Restricted Rotation of Amide Bonds in N-Acylated Derivatives

N-acylated derivatives of 7-azabicyclo[2.2.1]heptane exhibit interesting conformational dynamics due to restricted rotation about the amide C-N bond. rsc.org This restricted rotation gives rise to conformational isomers that can often be observed by NMR spectroscopy. rsc.org The energy barrier for this rotation in N-acylated 7-azabicyclo[2.2.1]heptane derivatives is significant, with reported values around 70 kJ mol–1, similar to that in acyclic amides. rsc.org

The non-planarity of the amide nitrogen in these bicyclic systems is a key feature. nih.gov The nitrogen atom in N-acyl 7-azabicyclo[2.2.1]heptanes is intrinsically pyramidal, which reduces the rotational barrier of the amide bond compared to planar amide systems. nih.govmdpi.com This pyramidalization is a result of the CNC angle strain within the bicyclic framework. nih.gov The degree of nitrogen pyramidalization and the resulting rotational barrier can be influenced by substituents on the acyl group. nih.gov

Stereochemical Elucidation using Advanced Spectroscopic and Crystallographic Techniques

The precise determination of the stereochemistry of 7-azabicyclo[2.2.1]heptan-2-ol derivatives is essential for understanding their chemical and biological properties. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Single-crystal X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry of molecules. acs.orgacs.org This technique has been instrumental in confirming the stereochemical assignments of exo and endo isomers of 7-azabicyclo[2.2.1]heptan-2-ol derivatives. acs.orgacs.org For example, the stereochemistry of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was unequivocally confirmed by X-ray crystallography. acs.orgacs.org The solid-state conformation revealed by X-ray analysis provides valuable insights into the preferred spatial arrangement of the molecule. doi.org

NMR spectroscopy is a versatile tool for elucidating the structure and conformation of molecules in solution. acs.orgacs.org Both 1H and 13C NMR are used to confirm the regiochemistry and stereochemistry of 7-azabicyclo[2.2.1]heptan-2-ol derivatives. Techniques such as Nuclear Overhauser Effect (NOE) difference spectroscopy can be used to determine the spatial proximity of protons, which helps in assigning the exo or endo configuration. rsc.org

In N-acylated derivatives, temperature-dependent NMR spectra can be used to study the dynamics of amide bond rotation and to determine the energy barrier for this process. rsc.org The chemical shifts and coupling constants of the protons on the bicyclic core are sensitive to the local geometry, providing detailed information about the molecule's conformation in solution. uvic.ca

Data Tables

Table 1: Selected 1H NMR Data for exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol

CompoundProtonChemical Shift (δ, ppm)
exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-olH-23.62 (dd, J = 2.1, 7.2 Hz)
N-CH32.25 (s)
endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-olH-24.34 (t, J = 5.2 Hz)
N-CH32.28 (s)
Data sourced from supporting information of Ramanaiah et al. (1999) amazonaws.com

Table 2: Selected 13C NMR Data for exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol

CompoundCarbonChemical Shift (δ, ppm)
exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-olC-274.0
N-CH343.4
endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-olC-270.3
N-CH339.7
Data sourced from supporting information of Ramanaiah et al. (1999) amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis[1],[3],[4],

Temperature-Dependent NMR Spectroscopy

Temperature-dependent, or variable temperature (VT), NMR spectroscopy is a powerful method for investigating dynamic conformational processes. In the context of 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol, this technique can be used to study phenomena such as nitrogen inversion and restricted rotation around single bonds. The 7-azabicyclo[2.2.1]heptane system possesses a significant energy barrier to inversion at the nitrogen atom due to the strain of the bicyclic framework. researchgate.net

At room temperature, if the rate of a dynamic process like nitrogen inversion is fast on the NMR timescale, the spectrum will show averaged signals for the atoms involved. As the temperature is lowered, the rate of this process decreases. If the rate becomes slow enough, the distinct signals for each conformer can be observed. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature.

By analyzing the NMR line shapes at various temperatures, it is possible to determine the kinetic parameters of the conformational exchange, most notably the free energy of activation (ΔG‡) for the process. acs.org For instance, studies on the related 2-methyl-2-azabicyclo[2.2.1]heptane have determined the inversion barrier to be approximately 7.2 kcal mol⁻¹. acs.org Similar studies on N-acylated 7-azabicyclo[2.2.1]heptane derivatives have been used to confirm that conformational isomerism is due to restricted rotation about the amide C–N bond, with an energy barrier of around 70 kJ mol⁻¹. rsc.org

Illustrative Data: Temperature-Dependent ¹H NMR Chemical Shifts Below is a hypothetical data table illustrating how the chemical shifts of bridgehead protons in a 7-azabicyclo[2.2.1]heptane derivative might change with temperature, leading to coalescence and decoalescence.

Temperature (°C)H1 Chemical Shift (ppm)H4 Chemical Shift (ppm)Appearance
253.503.50Sharp singlet (averaged)
-203.503.50Broad singlet
-50--Coalescence
-903.353.65Two distinct sharp signals

Note: This table is for illustrative purposes to demonstrate the principles of temperature-dependent NMR spectroscopy and does not represent experimentally verified data for this compound.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy

Nuclear Overhauser Effect (NOE) difference spectroscopy is a one-dimensional NMR technique that allows for the determination of the spatial proximity of protons within a molecule. The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), resulting in a change in the resonance intensity of one nucleus when another is saturated by radiofrequency irradiation. rsc.org

This method is particularly effective for establishing the relative stereochemistry in rigid bicyclic systems like this compound. The key stereochemical feature in this molecule is the orientation of the hydroxyl group at the C-2 position, which can be either exo (pointing away from the C5-C6 bridge) or endo (pointing towards the C5-C6 bridge).

By selectively irradiating a specific proton and observing which other protons show an NOE enhancement, a map of through-space interactions can be constructed. For example, in the exo-isomer of this compound, an NOE would be expected between the proton at C-2 (endo-H2) and the bridgehead proton at C-1. Conversely, for the endo-isomer, an NOE might be observed between the C-2 proton (exo-H2) and the protons at C-6. Such correlations provide definitive evidence for the stereochemical assignment. unimi.itle.ac.uk

Illustrative Data: Expected NOE Enhancements for exo-7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol

Irradiated ProtonObserved NOE Enhancement on Proton(s)Inferred Spatial Proximity
H1 (Bridgehead)H2n, H6xProximity to endo proton at C2 and exo proton at C6
H2n (endo)H1, H3nProximity to bridgehead proton and endo proton at C3
H4 (Bridgehead)H3x, H5xProximity to exo protons at C3 and C5
Benzyl (B1604629) CH₂H1, H4Proximity to bridgehead protons

Note: This table is illustrative, based on established principles of NOE in bicyclic systems. le.ac.uk Hn denotes an endo proton, and Hx denotes an exo proton.

Computational Chemistry Approaches to 7 Azabicyclo 2.2.1 Heptan 2 Ol and Its Analogs

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Stereochemical Outcomes

Density Functional Theory (DFT) has become a cornerstone for investigating the reaction mechanisms and stereoselectivity in the synthesis and transformation of 7-azabicyclo[2.2.1]heptane analogs. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate reaction pathways and rationalize observed stereochemical outcomes.

A comparative DFT study on an organocatalytic aldol (B89426) reaction highlighted the influence of the bicyclic framework. core.ac.uk The study compared proline, its monocyclic analogue β-proline, and the constrained 7-azabicyclo[2.2.1]heptane-2-carboxylic acid as catalysts. core.ac.uk DFT calculations revealed that constraining the β-proline ring within the bicyclic system led to a significant improvement in enantioselectivity, a finding that was consistent with experimental results. core.ac.uk The calculations showed that the bicyclic catalyst favored an anti-enamine pathway, which was able to better differentiate between the prochiral faces of the aldehyde electrophile. core.ac.uk

Further DFT studies have been employed to rationalize the formation of various adducts during the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, for instance, in reactions involving bromination and subsequent base-mediated heterocyclization. researchgate.net In the closely related norbornene system, DFT has been used to investigate the stereochemical aspects of epoxidation. dnu.dp.ua These studies show that the preference for exo or endo attack by the oxidant is governed by factors such as stabilizing hydrogen bonds or steric repulsion between substituents and the oxidizing agent. dnu.dp.ua

Table 1: DFT-Predicted Stereochemical Control in Aldol Reaction This table is illustrative, based on findings described in the source material.

Catalyst Predicted Intermediate Predicted Facial Selectivity Resulting Enantiomeric Excess (Calculated)
β-Proline syn-Enamine No preference ~0%

Computational Analysis of Conformational Energetics and Interconversion Pathways

The rigid bicyclo[2.2.1]heptane framework significantly restricts conformational flexibility. However, computational methods are crucial for understanding the subtle conformational dynamics that are possible, including the energetics of different conformers and the pathways for their interconversion. researchgate.net Molecular dynamics simulations on related 2-azabicyclo[2.2.1]heptane systems have identified energetically accessible conformers separated by specific energy barriers.

Spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) can enforce a β-strand-like extended conformation on an adjacent α-amino acid. researchgate.net Computational analysis indicated that proximity between the bridgehead proton of the Abh unit and the α-proton of the neighboring amino acid provides a driving force that favors this extended conformation, a phenomenon that is independent of the solvent. researchgate.net The analysis of conformational interconversions often involves locating transition states between different forms, such as chair and twist conformers. researchgate.net For related heterocyclic systems, the energy difference between the stable chair conformer and the 1,4-boat transition state structure has been calculated to be in the range of 9.5 to 10.5 kcal/mol. researchgate.net

Table 2: Illustrative Conformational Energy Profile for a Bicyclic System This table represents typical data obtained from computational analysis of cyclic systems, as conceptually described in the sources.

Conformer/Transition State Relative Energy (kcal/mol) Description
Chair 0.00 Most stable ground state
Twist 4.7 - 5.8 Intermediate energy conformer

Modeling Transition States and Reaction Intermediates

The characterization of transition states (TS) and reaction intermediates is a primary application of computational chemistry in mechanistic studies. DFT calculations are instrumental in locating the geometry and energy of these fleeting structures, which control reaction rates and selectivity. core.ac.uk

In the organocatalytic aldol reaction catalyzed by a 7-azabicyclo[2.2.1]heptane derivative, computational studies provided strong support for the List-Houk transition state model. core.ac.uk This model posits that a key proton transfer from the catalyst's carboxylic acid group to the developing alkoxide anion in the aldehyde helps to stabilize the transition state. core.ac.uk The remarkable agreement between the calculated and experimental enantiomeric excesses further validated this mechanistic model. core.ac.uk

Similarly, in the epoxidation of norbornene derivatives, DFT analysis of the transition state revealed a significant biradical character and a nearly planar arrangement of the C=C bond and the peroxy acid. dnu.dp.ua The analysis showed how a syn-7-hydroxy substituent could stabilize the exo-transition state through hydrogen bonding, thereby controlling the stereochemical outcome. dnu.dp.ua Computational analyses have also been essential in explaining the mechanisms and stereochemical outcomes of intramolecular free radical reactions used to form conformationally constrained epibatidine (B1211577) analogues. researchgate.net

Solvation Models and Their Impact on Reaction Thermodynamics and Kinetics

The choice of a solvation model can significantly influence the accuracy of computed thermodynamic and kinetic parameters. Computational studies can employ either explicit models, where individual solvent molecules are included, or implicit models, which represent the solvent as a continuous medium. The latter is often used to balance computational cost and accuracy.

Recent computational work, while not on the target molecule itself, highlights the methodologies used to refine these models. semanticscholar.org For instance, scaling the partial atomic charges of the model is a common technique to improve the agreement between computed and experimental thermodynamic properties. semanticscholar.org However, in some cases, charge scaling alone is insufficient, and tuning other parameters, such as van der Waals (vdW) radii, is necessary to minimize deviations from experimental data for properties like mass density. semanticscholar.org Such studies have found that while adjusting a parameter might improve the calculation of one property (e.g., density), it can worsen the prediction of others (e.g., solvation-free energies), necessitating a balanced approach. semanticscholar.org The application of these principles is critical for accurately modeling reactions of 7-azabicyclo[2.2.1]heptane derivatives, where calculated Gibbs free energies (which include solvation effects) have been used to explain experimental findings, such as the unexpected stability of certain non-planar amides derived from the 7-azabicyclo[2.2.1]heptane scaffold. researchgate.net

Ab Initio and Molecular Mechanics (MM3, MM4) Calculations for Structural Analysis

Besides DFT, other computational methods are employed for structural analysis. Ab initio molecular orbital theory uses first-principles quantum mechanics without empirical parameters, offering high accuracy at a significant computational cost. researchgate.net

Molecular Mechanics (MM) methods provide a computationally less expensive alternative, making them suitable for analyzing large molecules and for extensive conformational searches. These methods use a classical mechanical "force field" to describe the potential energy of a molecule as a function of its geometry. The MM4 force field is a refined version of MM3, developed to improve the calculation of molecular structures, energies, and vibrational frequencies. semanticscholar.org MM4 achieves this by incorporating additional cross-terms in the potential energy function that were absent in MM3. semanticscholar.org For a large set of alkenes, MM4 has been shown to predict geometries with high accuracy. semanticscholar.org These methods are valuable for initial structural explorations of 7-azabicyclo[2.2.1]heptane analogs before more intensive DFT or ab initio calculations are performed.

Table 3: Typical Accuracy of the MM4 Force Field for Alkenes Data derived from the performance analysis of the MM4 force field.

Parameter Typical Deviation from Experimental Data
Bond Lengths ~0.004 Å
Bond Angles ~1°
Torsion Angles ~4°
Conformational Energy Differences ~0.5 kcal/mol

Application of 7 Azabicyclo 2.2.1 Heptan 2 Ol As a Chiral Template and Synthetic Building Block

Role in the Synthesis of Conformationally Constrained Amino Acids

The rigid 7-azabicyclo[2.2.1]heptane skeleton is particularly attractive for the synthesis of conformationally constrained α-amino acids. unirioja.es These modified amino acids are crucial for designing peptides with specific spatial arrangements to probe the relationship between conformation and biological activity. unirioja.esd-nb.info By incorporating the azabicyclic structure, chemists can create novel amino acids that restrict the conformational flexibility typically found in natural peptides. d-nb.info

A key strategy involves using the 7-azabicyclo[2.2.1]heptane system to generate rigid proline analogues. unirioja.esresearchgate.net For example, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been synthesized and proposed as a constrained proline analogue. unirioja.es The synthesis of such compounds often starts from precursors that establish the bicyclic core, which is then chemically modified to introduce the required amino acid functionality. One reported method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids involves a transannular alkylation sequence as a key carbon-carbon bond-forming step, starting from L-glutamic acid. researchgate.net

Development of Proline Analogues and Cyclic Amino Acid Mimetics with Azabicyclic Scaffolds

Proline plays a critical role in peptide structures, often inducing turns in the peptide backbone. unirioja.es The development of rigid proline analogues using the 7-azabicyclo[2.2.1]heptane scaffold allows for the creation of peptidomimetics with predictable and stable conformations. unirioja.esresearchgate.net 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a notable example, serving as an achiral and particularly rigid proline analogue. unirioja.es Its synthesis has been achieved through a Diels-Alder reaction as a key step, providing a new methodology to obtain this proline analogue on a gram scale from an achiral starting material. unirioja.es

The introduction of these constrained analogues into bioactive molecules has been demonstrated in a boroarginine thrombin inhibitor and a class of HIV-1 protease inhibitors. unirioja.es Furthermore, enantiomerically pure 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been prepared and its effectiveness assessed in organocatalytic aldol (B89426) reactions, where the bicyclic system was found to be more selective than its simpler monocyclic counterpart, β-proline. core.ac.uk This enhanced selectivity was attributed to the geometric constraints imposed by the bicyclic ring on the carboxylic acid group during the reaction. core.ac.uk

Proline AnalogueSynthetic ApproachKey Features
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc)Diels-Alder reaction using methyl 2-benzamidoacrylate. unirioja.esAchiral, highly rigid proline analogue. unirioja.es
Optically pure 1-carboxy-7-azabicycloheptane amino acidsChirospecific preparation via transannular alkylation. researchgate.netUsed for generating peptidomimetics as conformational probes. researchgate.net
Enantiopure 7-Azabicyclo[2.2.1]heptane-2-carboxylic acidPrepared and used in organocatalytic aldol reactions. core.ac.ukMore selective than monocyclic β-proline due to conformational constraints. core.ac.uk

Enantiopure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols

Enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has proven to be a valuable chiral template for the synthesis of various aminocyclitols. nih.govacs.org Aminocyclitols are important compounds that can mimic oligosaccharides and act as potential glycosidase inhibitors. acs.org Using this chiral template, researchers have successfully synthesized cis- and trans-2-aminocyclohexanols, as well as natural products like dihydroconduramine E-1 and ent-conduramine F-1. nih.govacs.org

The synthetic strategy leverages the stereochemistry of the enantiopure azabicyclic alcohol. acs.org This starting material can be derived from optically pure 7-azabicyclo[2.2.1]hept-2-one, which itself is synthesized via an asymmetric desymmetrization process. acs.org The fixed stereochemistry of the template guides the formation of new stereocenters in the target aminocyclitol molecules, making it an efficient method for asymmetric synthesis. nih.govacs.org

Utilization in the Preparation of Peptidomimetics and Stabilization of Extended Peptide Conformations

The rigid 7-azabicyclo[2.2.1]heptane structure is an effective scaffolding template for creating peptidomimetics, which are molecules designed to mimic natural peptides. researchgate.netresearchgate.net Restricting the conformation of a peptide can lead to increased potency, better target selectivity, and enhanced resistance to enzymatic breakdown. researchgate.net

The 7-azabicyclo[2.2.1]heptane-2-carboxylic acid isomers, in particular, have been used as conformational constraints in the synthesis of analogues of L659877, a selective NK2 antagonist. researchgate.netresearchgate.net The bicyclic structure is thought to stabilize the bioactive conformation of the peptide, which is postulated to contain two reverse turns. researchgate.net The syntheses of these constrained residues have been accomplished through versatile routes, such as a Diels-Alder reaction starting from N-Boc-pyrrole, followed by reduction and hydrolysis to yield the desired endo or exo acid forms. researchgate.net This approach allows for the creation of peptides with constrained conformations to improve their therapeutic properties. researchgate.netresearchgate.net

Scaffold for the Construction of Complex Nitrogen-Containing Bicyclic Architectures

The 7-azabicyclo[2.2.1]heptane skeleton is not only a component of peptidomimetics but also a foundational building block for constructing more complex nitrogen-containing bicyclic and polycyclic architectures. researchgate.net Its inherent strain and functional group handles can be exploited in various chemical transformations. researchgate.net

One notable application is in the total synthesis of the potent analgesic alkaloid, epibatidine (B1211577). researchgate.netresearchgate.net An efficient synthesis of the 7-azabicyclo[2.2.1]heptane ring system, a key intermediate for epibatidine, was achieved by the contraction of a tropinone (B130398) skeleton via a Favorskii rearrangement. researchgate.net Another innovative method involves an aza-Prins-pinacol rearrangement to construct the key 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net Additionally, α-acylamino radical cyclizations have been used to generate the 7-azabicyclo[2.2.1]heptane system from acyclic precursors. clockss.org These diverse synthetic strategies highlight the versatility of the azabicyclic scaffold in accessing a wide range of complex molecular structures. researchgate.netresearchgate.netclockss.org

Synthetic MethodTarget/IntermediateKey TransformationReference
Favorskii Rearrangement7-Azabicyclo[2.2.1]heptane ring systemContraction of a tropinone skeleton researchgate.net
Aza-Prins-Pinacol Rearrangement7-Azabicyclo[2.2.1]heptane skeletonCyclization of a substituted pyrrolidine (B122466) researchgate.net
α-Acylamino Radical Cyclization7-Azabicyclo[2.2.1]heptane systemCyclization of N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates clockss.org
Diels-Alder Reaction7-Methyl-7-azabicyclo[2.2.1]heptan-2-olIntramolecular cyclization of an aminocyclohexane epoxide acs.org

Design of Structurally Rigid Scaffolds for Molecular Recognition Studies

The well-defined and rigid three-dimensional structure of the 7-azabicyclo[2.2.1]heptane system makes it an ideal scaffold for molecular recognition studies. nih.gov This rigidity provides conformational constraints that can significantly enhance the binding affinity and selectivity of a molecule for its biological target. nih.gov

A series of N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated as ligands for sigma (σ) receptors. nih.gov These studies revealed that the conformational restriction imposed by the bicyclic scaffold is crucial for discriminating between receptor subtypes. nih.gov Specifically, N-arylalkyl-7-azanorbornanes showed greater selectivity for the σ2 subtype compared to more flexible, analogous pyrrolidine structures, demonstrating the importance of steric bulk and conformational rigidity around the nitrogen atom for achieving subtype selectivity. nih.gov This makes the 7-azabicyclo[2.2.1]heptane framework a valuable tool in drug discovery for developing highly selective ligands.

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